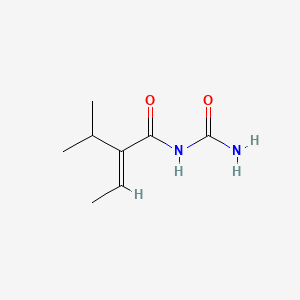
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of a methoxy group, a phenylsulfanyl group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be added via a nucleophilic substitution reaction where a thiophenol derivative reacts with a halogenated benzene compound.
Addition of the Thiol Group: The thiol group can be introduced through the reduction of a corresponding disulfide or by direct substitution reactions involving thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways by acting as an antioxidant or modulating redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: Similar structure but with the methoxy group in a different position.
5-Methoxy-2-(phenylsulfanyl)benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Properties
CAS No. |
60719-00-8 |
|---|---|
Molecular Formula |
C13H12OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-methoxy-2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C13H12OS2/c1-14-10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
NWLLZIUVDCUTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)



![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

